4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile
Description
Properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZUOIXKHVRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Procedure
A mixture of 3-(indolin-1-yl)-3-oxopropanenitrile (1.2 equiv), terminal alkynes (1.0 equiv), [Cp*RhCl₂]₂ (3–5 mol%), and NaOAc (0.5 equiv) in anhydrous DMF is stirred at 80–100°C under an argon atmosphere for 12 hours. The reaction proceeds via two key stages:
- C–H Alkyne Insertion : Rh(III) facilitates ortho-C–H activation of the indole moiety, followed by alkyne insertion to form a seven-membered rhodacycle intermediate.
- Annulation and Rearomatization : Intramolecular cyclization generates the pyrrolo[3,2,1-ij]quinoline framework, with subsequent oxidation yielding the 4-oxo group.
Table 1: Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | [Cp*RhCl₂]₂ (3–5 mol%) |
| Solvent | DMF (anhydrous) |
| Temperature | 80–100°C |
| Reaction Time | 12 hours |
| Base | NaOAc (0.5 equiv) |
| Atmosphere | Argon |
| Typical Yield Range | 76–94% |
Catalyst and Additive Optimization
Varying the catalyst system significantly impacts reaction efficiency:
- Copper Additives : Incorporating Cu(OAc)₂·H₂O (2.0 equiv) at 100°C increases yields for electron-deficient substrates by facilitating oxidative coupling.
- Catalyst Loading : Reducing [Cp*RhCl₂]₂ to 3 mol% maintains activity while lowering costs, though 5 mol% is recommended for sterically hindered alkynes.
Table 2: Effect of Catalytic Systems on Yield
| Entry | Catalyst (mol%) | Additive | Yield (%) |
|---|---|---|---|
| 1 | 3 | None | 76 |
| 2 | 5 | Cu(OAc)₂·H₂O | 89 |
| 3 | 3 | NaOAc | 94 |
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse alkyne substituents, enabling structural diversification of the 5-position nitrile group:
Aryl-Substituted Alkynes
Steric Effects
Ortho-substituted arylalkynes exhibit reduced reactivity (≤60% yield), attributed to hindered approach to the rhodium center during C–H activation.
Isolation and Purification
Post-reaction workup involves:
- Dilution with CH₂Cl₂
- Adsorption onto silica gel
- Flash chromatography using EtOAc/petroleum ether gradients (1:5 → 1:2 v/v)
Critical Note : The compound’s low solubility in polar solvents necessitates careful solvent selection during crystallization. Sealed storage at 2–8°C in anhydrous conditions preserves stability.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.21 g/mol |
| LogP | 1.37 |
| Topological Polar SA | 39.07 Ų |
Alternative Synthetic Routes
Photocatalytic Methods
Visible-light-mediated C–H activation remains unexplored but could offer sustainable advantages by replacing noble metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different hydrogenated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrroloquinoline class exhibit significant anticancer potential. For instance, studies have shown that derivatives of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can inhibit the epidermal growth factor receptor (EGFR), which is pivotal in various cancers. In vitro studies have demonstrated that these compounds can effectively reduce cell proliferation in cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile has been explored for its antimicrobial effects. It has shown promising activity against bacterial strains by targeting DNA gyrase, an enzyme crucial for bacterial DNA replication. This mechanism positions it as a potential candidate for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its diuretic activity is attributed to its ability to inhibit certain ion channels in the kidneys, promoting the excretion of sodium and water .
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 5
Modifications in the Pyrroloquinoline Core
- Spiro Derivatives: Compound 30901 (2-amino-8’-methoxy-4’,4’,6’-trimethyl-spiro derivative) incorporates a chromene ring fused to the pyrroloquinoline core.
- Ethyl Ester Derivatives: Ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate (CAS 477868-62-5) exhibits >90% purity and altered solubility due to esterification, highlighting the impact of lipophilic groups on pharmacokinetics .
Biological Activity
The compound 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile is a member of the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.
- Molecular Formula : C12H9N3O
- Molecular Weight : 215.22 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline structures exhibit significant anticancer properties. A study involving related compounds demonstrated that they possess potent antiproliferative activity against various cancer cell lines. For instance, compounds derived from the pyrroloquinoline scaffold were found to inhibit tubulin assembly and induce apoptosis in human leukemia cells with GI50 values in the nanomolar range .
Table 1: Anticancer Activity of Pyrroloquinoline Derivatives
| Compound Name | Cell Line Tested | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 25 | Tubulin inhibition |
| Compound B | K562 | 30 | Apoptosis induction |
| Compound C | HeLa | 15 | Mitochondrial depolarization |
Antibacterial Activity
The antibacterial properties of pyrroloquinoline derivatives have also been explored. In vitro studies have shown moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were determined, indicating their potential as antibacterial agents .
Table 2: Antibacterial Activity of Pyrroloquinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 50 |
| Compound E | E. coli | 75 |
| Compound F | Pseudomonas aeruginosa | 100 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and disruption of microtubule dynamics.
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis and interference with protein synthesis.
Case Studies
- In Vitro Study on Cancer Cells : A study published in PubMed Central evaluated a series of pyrroloquinoline derivatives against human leukemia cell lines. The results indicated that these compounds effectively arrested cell cycle progression and induced apoptosis through caspase activation .
- Antibacterial Efficacy : Research conducted on the antibacterial properties of pyrroloquinolines revealed that certain derivatives showed promising results against antibiotic-resistant strains, highlighting their potential in treating infections where conventional antibiotics fail .
Q & A
Basic: What are the standard synthetic routes for 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step cyclization and functionalization. For example, a substituted tetrahydroquinoline precursor is treated with chloroacetyl chloride under reflux, followed by AlCl₃-catalyzed intramolecular cyclization to form the pyrroloquinoline core . Key intermediates are characterized via:
- Melting Point (Mp) and Rf values to assess purity .
- IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) groups .
- NMR (¹H/¹³C) to verify regiochemistry and substituent positions .
Basic: How is the compound’s purity and stability validated under experimental conditions?
Methodological Answer:
- HPLC/GC-MS ensures >95% purity by quantifying residual solvents or byproducts .
- Stability studies involve storing the compound in DMSO or aqueous buffers at 4°C/25°C, with periodic NMR or LC-MS analysis to detect degradation (e.g., hydrolysis of the nitrile or lactam ring opening) .
Advanced: What strategies optimize reaction yields for derivatives with modified substituents?
Methodological Answer:
- Catalyst Screening : AlCl₃ vs. FeCl₃ in cyclization steps (AlCl₃ improves yield by 15–20% in similar pyrroloquinoline syntheses) .
- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance cyclization efficiency compared to toluene .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% in analogous heterocycles .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies (e.g., antimicrobial IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural Confounders : Compare substituent effects (e.g., electron-withdrawing groups on the quinoline ring enhance activity by 3–5-fold ).
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with experimental bioactivity .
Advanced: What techniques address ambiguities in the compound’s stereochemistry or tautomeric forms?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration, as seen in methyl 4-methyl-2-oxo-pyrroloquinoline derivatives .
- Dynamic NMR : Detects tautomerization (e.g., keto-enol equilibria) by variable-temperature ¹H NMR .
- DFT Calculations : Predict stable tautomers and compare experimental vs. computed ¹³C chemical shifts (RMSD <2 ppm) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?
Methodological Answer:
- Substituent Scanning : Introduce halogens (e.g., Cl, F) at the quinoline 6-position to enhance lipophilicity (logP +0.5) and membrane permeability .
- Bioisosteric Replacement : Replace the nitrile with a carboxyl group to reduce toxicity while retaining target affinity (e.g., IC₅₀ shift from 1.2 μM to 1.5 μM) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., lactam carbonyl) using Schrödinger’s Phase .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
Methodological Answer:
- LC-HRMS : Detects impurities at <0.1% levels (e.g., residual Al³⁺ from catalysis) .
- ICP-MS : Validates heavy metal content (e.g., Pd <10 ppm in cross-coupled derivatives) .
- Stability-Indicating Assays : Use acidic/oxidative stress conditions to force degradation and monitor byproducts via UPLC-PDA .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- GHS Classification : Category 4 acute toxicity (oral/dermal/inhalation); use PPE (gloves, lab coat, respirator) in ventilated hoods .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How do solvent polarity and pH affect the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); use DMF or DMSO for stock solutions. Solubility increases at pH >10 due to lactam ring deprotonation .
- Reactivity : Nitrile hydrolysis accelerates in acidic conditions (t₁/₂ = 24 h at pH 2 vs. >1 week at pH 7) .
Advanced: What computational tools predict metabolic pathways and potential toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
